molecular formula C6H8N2O2 B181416 N-(2-Aminoethyl)maleimide CAS No. 125923-10-6

N-(2-Aminoethyl)maleimide

Cat. No. B181416
Key on ui cas rn: 125923-10-6
M. Wt: 140.14 g/mol
InChI Key: ODVRLSOMTXGTMX-UHFFFAOYSA-N
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Patent
US07569706B2

Procedure details

(2-Maleimido)ethylcarbamic acid tert-butyl ester (48 mg, 0.2 mmol) was dissolved in a mixed solvent of trifluoroacetic acid and dichloromethane (30:70, 5 ml), followed by stirring at 0° C. for 2 hours, and then the reaction solution was concentrated. The thus obtained residue was dissolved in dichloromethane (20 ml), and a saturated aqueous sodium hydrogencarbonate solution (10 ml) was added thereto to separate the layers. The organic layer was dried over potassium hydrogencarbonate and filtered. The solvent was evaporated under reduced pressure to give 1-(2-aminoethyl)-3-pyrroline-2,5-dione (28 mg, 0.2 mmol, yield 100%).
Quantity
48 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][CH2:8][CH2:9][N:10]1[C:14](=[O:15])[CH:13]=[CH:12][C:11]1=[O:16])(C)(C)C>FC(F)(F)C(O)=O.ClCCl>[NH2:7][CH2:8][CH2:9][N:10]1[C:14](=[O:15])[CH:13]=[CH:12][C:11]1=[O:16]

Inputs

Step One
Name
Quantity
48 mg
Type
reactant
Smiles
C(C)(C)(C)OC(NCCN1C(C=CC1=O)=O)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
FC(C(=O)O)(F)F
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
by stirring at 0° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction solution was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The thus obtained residue was dissolved in dichloromethane (20 ml)
ADDITION
Type
ADDITION
Details
a saturated aqueous sodium hydrogencarbonate solution (10 ml) was added
CUSTOM
Type
CUSTOM
Details
to separate the layers
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over potassium hydrogencarbonate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NCCN1C(C=CC1=O)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.2 mmol
AMOUNT: MASS 28 mg
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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